molecular formula C16H25ClN2O5 B11827552 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride

Cat. No.: B11827552
M. Wt: 360.8 g/mol
InChI Key: WXXFTVJUCDBHID-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester backbone substituted with a nitro (-NO₂) group at the 3-position, a propoxy (-OCH₂CH₂CH₃) group at the 4-position, and a diethylaminoethyl ester side chain. The hydrochloride salt enhances its stability and solubility in aqueous media.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25ClN2O5

Molecular Weight

360.8 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate;hydrochloride

InChI

InChI=1S/C16H24N2O5.ClH/c1-4-10-22-15-8-7-13(12-14(15)18(20)21)16(19)23-11-9-17(5-2)6-3;/h7-8,12H,4-6,9-11H2,1-3H3;1H

InChI Key

WXXFTVJUCDBHID-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Direct Esterification via Acid-Chloride Intermediate

The most widely documented method involves reacting 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol in the presence of thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by esterification.

Procedure :

  • Acid Chloride Formation : 3-Nitro-4-propoxybenzoic acid is refluxed with excess SOCl₂ at 70–80°C for 2–3 hours. The reaction mixture is then evaporated under reduced pressure to yield 3-nitro-4-propoxybenzoyl chloride.

  • Esterification : The acid chloride is dissolved in anhydrous benzene or dichloromethane and reacted with 2-(diethylamino)ethanol at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, and the mixture is stirred for 12–24 hours.

Key Parameters :

  • Solvent : Benzene or dichloromethane ensures solubility of both reactants.

  • Temperature : Low temperatures (0–5°C) minimize side reactions such as hydrolysis.

  • Yield : 85–92% after purification via recrystallization.

Schotten-Baumann Reaction

This method employs aqueous-organic biphasic conditions to facilitate ester formation, enhancing reaction control and safety.

Procedure :

  • Base Preparation : 3-Nitro-4-propoxybenzoic acid is dissolved in NaOH(aq) to form the sodium salt.

  • Esterification : 2-(Diethylamino)ethyl chloride is added dropwise to the aqueous phase under vigorous stirring. The mixture is maintained at pH 8–9 using NaHCO₃.

  • Isolation : The organic layer (dichloromethane or ethyl acetate) is separated, dried over Na₂SO₄, and concentrated to yield the ester base.

  • Hydrochloride Formation : The freebase is treated with HCl(g) in ethanol to precipitate the hydrochloride salt.

Advantages :

  • Safety : Reduced risk of exothermic runaway reactions.

  • Purity : Higher product purity (98–99%) due to effective phase separation.

Coupling Agent-Assisted Synthesis

Modern protocols utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP).

Procedure :

  • Activation : 3-Nitro-4-propoxybenzoic acid is reacted with DCC and DMAP in dichloromethane at room temperature for 1 hour.

  • Esterification : 2-(Diethylamino)ethanol is added, and the mixture is stirred for 6–8 hours.

  • Workup : The urea byproduct is filtered, and the filtrate is washed with dilute HCl to isolate the ester base.

  • Salt Formation : HCl is introduced in ethanol to yield the hydrochloride salt.

Optimization Insights :

  • Catalyst : DMAP increases reaction rate by 40% compared to non-catalyzed methods.

  • Yield : 88–94% with <1% unreacted starting material.

Mechanistic Analysis of Key Reactions

Acid Chloride Pathway

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

  • Step 1 : SOCl₂ converts the carboxylic acid to an acyl chloride, releasing SO₂ and HCl.

  • Step 2 : The acyl chloride reacts with 2-(diethylamino)ethanol, where the hydroxyl oxygen acts as a nucleophile, displacing chloride.

Side Reactions :

  • Hydrolysis : Acyl chloride reacts with trace moisture, forming the parent acid.

  • Thermal Degradation : Prolonged heating above 80°C decomposes the nitro group.

Biphasic Reaction Dynamics in Schotten-Baumann

The aqueous phase deprotonates the carboxylic acid, forming a carboxylate anion, which reacts with the alkyl halide via an SN2 mechanism. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) are occasionally added to enhance interfacial reactivity.

Industrial Optimization Strategies

Solvent Selection

SolventBoiling Point (°C)Dielectric ConstantReaction Rate (Relative)
Dichloromethane409.11.0
Toluene1112.40.6
Ethyl Acetate776.00.8

Dichloromethane is preferred for its low boiling point and high solubility of intermediates.

Catalytic Enhancements

  • DMAP : Reduces reaction time from 24 hours to 6 hours by stabilizing the tetrahedral intermediate.

  • KI Additive : In refluxing isopropanol, KI increases the reaction rate by facilitating halide displacement (e.g., in alkyl chloride reactants).

Analytical Characterization

Purity Assessment

TechniqueParametersTarget Specification
HPLCC18 column, 220 nm, 70:30 MeOH:H₂O≥99.0% purity
¹H NMRδ 1.2 (t, 6H, NCH₂CH₃), δ 4.4 (m, 2H, OCH₂)Full structural match

Impurities such as unreacted 3-nitro-4-propoxybenzoic acid (<0.1%) and diethylaminoethyl chloride (<0.05%) are monitored.

Salt Formation Validation

The hydrochloride salt is confirmed via:

  • Chloride Content : Argentometric titration (theoretical Cl⁻: 10.9%).

  • Melting Point : 147–150°C (lit. 148–150°C).

Impurity Profiling and Mitigation

ImpuritySourceMitigation Strategy
3-Nitro-4-propoxybenzoic acidIncomplete esterificationExtended reaction time, excess alcohol
Diethylaminoethyl chlorideResidual alkylating agentAqueous washes during workup
N-Oxide derivativesOxidation during storageNitrogen atmosphere, antioxidant additives

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound lies in its role as an intermediate in the synthesis of proxymetacaine, which is widely used as a local anesthetic in ophthalmology and dentistry. Proxymetacaine acts by blocking sodium channels in nerve cells, thereby inhibiting pain transmission.

Recent studies have indicated that compounds similar to 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate may exhibit antimicrobial properties. Research has focused on understanding its interaction with various biological targets, including enzymes and receptors involved in pain pathways.

Chemical Reaction Studies

The compound participates in various chemical reactions, including:

  • Oxidation : The nitro group can be reduced to form an amino group.
  • Reduction : Hydrolysis of the ester group can yield the corresponding carboxylic acid.
  • Substitution Reactions : The propoxy group can be replaced with other alkoxy groups under specific conditions.

Table: Summary of Chemical Reactions

Reaction TypeReagents UsedProducts Formed
OxidationHydrogen gas, palladium catalyst2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate
ReductionSodium borohydride3-nitro-4-propoxybenzoic acid
SubstitutionAlkyl halides + base (NaOH)2-(Diethylamino)ethyl 3-nitro-4-alkoxybenzoate

Case Study 1: Proxymetacaine Synthesis

A study highlighted the efficiency of using 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate as an intermediate for synthesizing proxymetacaine. The reaction demonstrated high yields under optimized conditions, indicating its viability in pharmaceutical manufacturing processes.

Case Study 2: Antimicrobial Properties

Research conducted on structurally similar compounds suggested potential antimicrobial effects. In vitro assays showed that certain derivatives exhibited significant antibacterial activity against common pathogens, prompting further exploration into their therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating feature is the 3-nitro substituent, which contrasts with amino (-NH₂) or alkoxy groups in analogs. Below is a comparative analysis with related compounds:

Table 1: Structural Comparison
Compound Name Substituents (Benzoate Ring) Molecular Formula Molecular Weight Pharmacological Use
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate HCl 3-NO₂, 4-OCH₂CH₂CH₃ C₁₆H₂₅N₃O₅·HCl ~366.3 (calc.) Not explicitly stated (potential prodrug)
Proparacaine Hydrochloride (Proxymetacaine HCl) 3-NH₂, 4-OCH₂CH₂CH₃ C₁₆H₂₆N₂O₃·HCl 330.85 Topical ophthalmic anesthetic
Propoxycaine Hydrochloride 4-NH₂, 2-OCH₂CH₂CH₃ C₁₆H₂₆N₂O₃·HCl 330.85 Dental/local anesthetic (historical)
2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate HCl 4-NH₂, 3-OCH₂CH₂CH₂CH₃ C₁₇H₂₈N₂O₃·HCl ~365.3 (calc.) Experimental/local anesthetic
Key Observations:

This may influence metabolic stability or prodrug activation . Alkoxy chain length (propoxy vs. butoxy) and position (2- vs. 4-) affect lipid solubility and tissue penetration .

Pharmacological Implications: Proparacaine’s 3-amino group is critical for rapid onset of anesthetic action by interacting with neuronal sodium channels . The nitro analog may require metabolic reduction to an amine for activity. Propoxycaine’s 2-propoxy-4-amino configuration shows reduced potency compared to Proparacaine, likely due to steric hindrance .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound Proparacaine HCl Propoxycaine HCl
Solubility Likely moderate (HCl salt) Freely soluble in water Soluble in water/ethanol
Melting Point Not reported 434.4°C 195–200°C (decomposes)
LogP (Lipophilicity) Higher (due to nitro group) ~2.1 (estimated) ~1.8 (estimated)

Research and Development Insights

  • Proparacaine Derivatives : The 3-nitro analog could serve as a prodrug, with nitro-to-amine conversion in vivo enabling sustained release .

Biological Activity

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is a synthetic organic compound with notable pharmacological potential. Its structure includes a diethylamino group, a nitro group, and a propoxybenzoate moiety, contributing to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be broken down into several functional groups:

  • Diethylamino Group : Increases basicity and may enhance biological activity.
  • Nitro Group : Often associated with pharmacological effects due to its reactivity.
  • Propoxybenzoate Moiety : Contributes to the lipophilicity and potential receptor interactions.

Table 1: Structural Features Comparison

Compound NameStructure FeaturesUnique Aspects
3-Nitro-4-propoxybenzoic AcidContains nitro and propoxy groupsActs as a precursor, lacking amino functionality
DiethylaminoethanolContains only diethylamino groupLacks aromatic properties and nitro functionality
2-(Dimethylamino)ethyl 3-nitro-4-propoxybenzoateSimilar amino structureDimethyl substitution may alter biological activity

The mechanism of action for this compound involves its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may influence enzyme activity and receptor binding, leading to diverse biological effects. The nitro group is particularly significant as it enhances the compound's reactivity with biological targets.

Key Biological Interactions

  • Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways.
  • Cytotoxic Effects : Some studies indicate that it exhibits cytotoxic properties against various cancer cell lines.

In Vitro Studies

Recent research has demonstrated that this compound possesses significant cytotoxicity against several cancer cell lines. For instance:

  • HepG2 (Liver Cancer) : IC50 = 21 μM
  • MCF-7 (Breast Cancer) : IC50 = 26 μM

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Case Studies

  • VEGFR-2 Inhibition : A related study highlighted the design of compounds targeting VEGFR-2, demonstrating that structural modifications can enhance binding affinity and selectivity . This suggests that similar strategies could be applied to optimize the biological activity of this compound.
  • Ocular Toxicity Predictions : In silico studies have been conducted to predict ocular toxicity associated with degradation products of proparacaine hydrochloride, which shares structural similarities with the compound . These studies emphasize the importance of evaluating safety profiles during drug development .

Applications in Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its unique structural features. It is being explored for:

  • Pharmaceutical Development : As a candidate for new therapeutic agents targeting cancer and other diseases.
  • Chemical Synthesis : Serving as a precursor for synthesizing other bioactive compounds.

Q & A

Basic Research Questions

Q. What are the critical structural features of 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride that influence its physicochemical properties?

  • The compound's diethylaminoethyl ester backbone, 3-nitro substituent, and 4-propoxy group are key determinants of its solubility, stability, and reactivity. The nitro group enhances electron-withdrawing effects, potentially reducing ester hydrolysis rates compared to non-nitro analogs like propoxycaine hydrochloride (4-amino-2-propoxybenzoate derivative) . The propoxy group increases lipophilicity, impacting membrane permeability in biological studies .

Q. What synthetic methodologies are reported for preparing this compound, and what are their optimization challenges?

  • A common route involves esterification of 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol, followed by hydrochloride salt formation. Key steps include:

  • Protection of the nitro group during acid activation (e.g., using thionyl chloride or DCC).
  • Purification via recrystallization from ethanol/ether mixtures to achieve >99% purity, as validated for structurally similar dicyclomine hydrochloride .
  • Challenges include minimizing nitro group reduction during synthesis and controlling esterification side reactions .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The nitro group may confer photolytic sensitivity, necessitating amber glass storage. Comparative data from procaine hydrochloride (a related ester) show degradation via hydrolysis at extreme pH (t1/2 <24 hours at pH 1 or 13) . For this compound, buffer solutions (pH 4–8) are recommended for long-term stability testing .

Advanced Research Questions

Q. How does the 3-nitro substituent influence the compound’s degradation kinetics compared to its 4-amino or 4-chloro analogs?

  • The nitro group reduces susceptibility to enzymatic hydrolysis (e.g., by esterases) but increases photodegradation risks. In contrast, 4-amino analogs like benoxinate hydrochloride undergo rapid oxidative deamination, while 4-chloro derivatives (e.g., chloroprocaine) exhibit slower hydrolysis. Degradation pathways can be mapped using LC-MS to identify nitro-reduction byproducts or ester cleavage fragments .

Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

  • HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:pH 3.0 phosphate buffer, 70:30) and detection at 270 nm (validated for nitroaromatics) .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 351→152 for the parent ion) to enhance specificity in plasma or tissue homogenates .
  • Method validation should include linearity (1–100 µg/mL), precision (<5% RSD), and recovery (>90%) per ICH guidelines .

Q. What computational or experimental approaches can elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Docking studies : Model interactions with esterase enzymes or ion channels using software like AutoDock Vina. The nitro group’s electron-withdrawing effects may reduce binding affinity compared to electron-donating substituents .
  • In vitro assays : Compare IC50 values against related esters (e.g., metabutoxycaine hydrochloride) in neuronal sodium channel inhibition assays to quantify SAR trends .

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